molecular formula C23H26FN3O3S B10987861 1-[(4-fluorophenyl)sulfonyl]-N-[1-(propan-2-yl)-1H-indol-4-yl]piperidine-4-carboxamide

1-[(4-fluorophenyl)sulfonyl]-N-[1-(propan-2-yl)-1H-indol-4-yl]piperidine-4-carboxamide

Cat. No.: B10987861
M. Wt: 443.5 g/mol
InChI Key: GAWOQMKTDCYOOG-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)sulfonyl]-N-[1-(propan-2-yl)-1H-indol-4-yl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, an indole moiety, and a fluorophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)sulfonyl]-N-[1-(propan-2-yl)-1H-indol-4-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the indole moiety. The fluorophenyl sulfonyl group is then introduced through a sulfonylation reaction. Common reagents used in these reactions include sulfonyl chlorides, indoles, and piperidines, with catalysts such as palladium or copper to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving high temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)sulfonyl]-N-[1-(propan-2-yl)-1H-indol-4-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-[(4-fluorophenyl)sulfonyl]-N-[1-(propan-2-yl)-1H-indol-4-yl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-N-[1-(propan-2-yl)-1H-indol-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies on its binding affinity and selectivity are essential to understand its full mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-fluorophenyl)sulfonyl]-N-[1-(propan-2-yl)-1H-indol-4-yl]piperidine-4-carboxamide is unique due to its combination of a piperidine ring, an indole moiety, and a fluorophenyl sulfonyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C23H26FN3O3S

Molecular Weight

443.5 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(1-propan-2-ylindol-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C23H26FN3O3S/c1-16(2)27-15-12-20-21(4-3-5-22(20)27)25-23(28)17-10-13-26(14-11-17)31(29,30)19-8-6-18(24)7-9-19/h3-9,12,15-17H,10-11,13-14H2,1-2H3,(H,25,28)

InChI Key

GAWOQMKTDCYOOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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